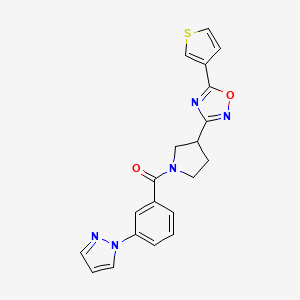
(3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to “(3-(1H-pyrazol-1-yl)phenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” have been reported, demonstrating the chemical versatility and potential applicability of such molecules in various fields of research. For instance, Rajni Swamy et al. (2013) discuss the synthesis of isomorphous structures that obey the chlorine-methyl exchange rule, highlighting the intricacies of substituent effects on molecular architecture and potential implications for further chemical modifications (Rajni Swamy et al., 2013).
Antimicrobial Activity
Several studies have synthesized derivatives related to the compound of interest and evaluated their antimicrobial activities, showing promise for the development of new antimicrobial agents. For example, Kumar et al. (2012) synthesized a series of pyrazoline derivatives and assessed their antimicrobial activity, demonstrating the potential of these compounds as antimicrobial agents (Kumar et al., 2012).
Enzyme Inhibitory Activity
The enzyme inhibitory activities of related compounds have been explored, suggesting potential applications in medicinal chemistry and drug development. Cetin et al. (2021) designed and evaluated thiophene-based heterocyclic compounds for their inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase, revealing significant potential for the development of enzyme inhibitors (Cetin et al., 2021).
Luminescent Material Component
The potential use of related compounds as components in luminescent materials has been investigated, showing the ability to synthesize materials with desirable optical properties for applications in lighting and display technologies. Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift range and quantum yields, demonstrating the utility of such compounds in developing luminescent materials (Volpi et al., 2017).
Mechanism of Action
- ERs play crucial roles in regulating gene expression, cell growth, and differentiation. ERα is predominantly found in reproductive tissues, while ERβ is more widely distributed in various organs .
- The compound’s interaction with ERs influences downstream signaling pathways, affecting cellular responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(14-3-1-4-17(11-14)25-8-2-7-21-25)24-9-5-15(12-24)18-22-19(27-23-18)16-6-10-28-13-16/h1-4,6-8,10-11,13,15H,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOLAHCMOMBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2755258.png)
![2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2755259.png)
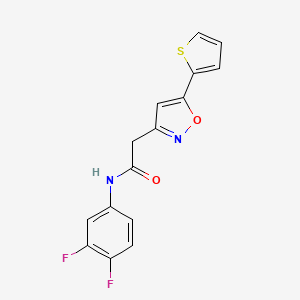
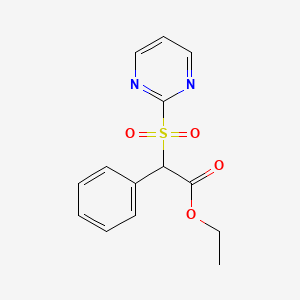
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)
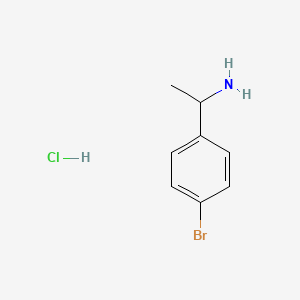
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2755270.png)
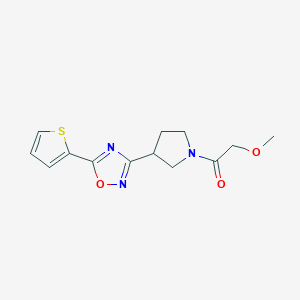
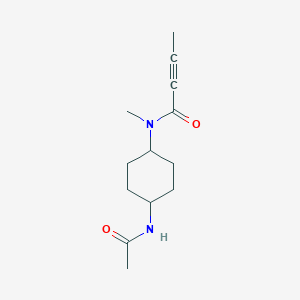
![3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2755275.png)

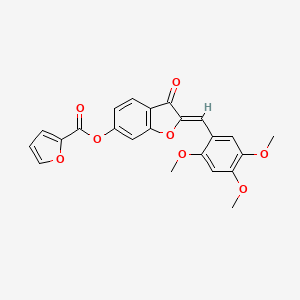
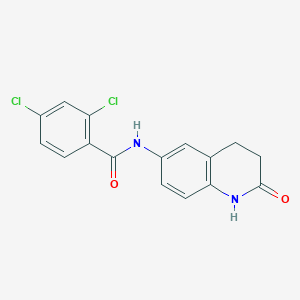
![4-[(1R)-1-hydroxyethyl]phenol](/img/structure/B2755281.png)